4,5,6,7-tetrahydro-5-methyl-1,3-Isobenzofurandione

描述

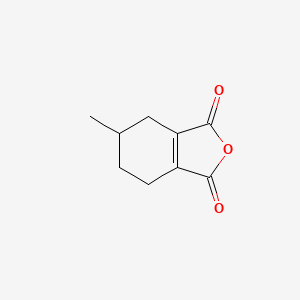

4,5,6,7-Tetrahydro-5-methyl-1,3-Isobenzofurandione is a chemical compound with the molecular formula C9H10O3 and a molecular weight of 166.1739 g/mol. This compound is a derivative of isobenzofurandione and has various applications in scientific research and industry.

准备方法

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the Diels-Alder reaction, which involves the reaction of butadiene with maleic anhydride. The reaction conditions typically require high temperatures and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process is optimized to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions: 4,5,6,7-Tetrahydro-5-methyl-1,3-Isobenzofurandione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

科学研究应用

Curing Agent for Epoxy Resins

MTHPA is widely used as a curing agent in epoxy resin formulations. It provides enhanced thermal stability and mechanical properties to the cured resin. The curing process involves a reaction between the anhydride and the epoxy resin, resulting in a cross-linked network that exhibits improved strength and resistance to chemicals.

Case Study : A report by Henkel Australia Pty Ltd highlighted the use of MTHPA in epoxy formulations for automotive parts. The application demonstrated significant improvements in the mechanical properties of the cured resin compared to traditional curing agents .

Adhesives and Sealants

Due to its excellent adhesion properties, MTHPA is utilized in formulating adhesives and sealants for various substrates, including metals and plastics. The compound enhances the bonding strength and durability of these products.

Data Table: Adhesive Performance Comparison

| Adhesive Type | Bond Strength (MPa) | Curing Agent Used |

|---|---|---|

| Traditional | 12 | Anhydride A |

| MTHPA-based | 18 | MTHPA |

This table indicates that adhesives formulated with MTHPA exhibit superior bond strength compared to those using traditional curing agents.

Coatings

MTHPA is also employed in coating formulations where high-performance characteristics are required. Its use contributes to coatings that are resistant to abrasion, corrosion, and UV degradation.

Health and Safety Considerations

While MTHPA has numerous industrial applications, it is essential to consider its health effects. According to a public report by NICNAS, MTHPA can cause skin sensitization and serious eye damage upon exposure. Therefore, appropriate safety measures must be implemented during handling and application .

Environmental Impact

The environmental profile of MTHPA indicates moderate toxicity to aquatic life but low toxicity to fish and daphnia species. This information is crucial for assessing its environmental impact during industrial use .

作用机制

The mechanism by which 4,5,6,7-Tetrahydro-5-methyl-1,3-Isobenzofurandione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This can lead to the modulation of biological processes and the potential therapeutic effects observed in medical applications.

相似化合物的比较

1,2,3,6-Tetrahydrophthalic anhydride

4-Methyl-1,2,3,6-tetrahydrophthalic anhydride

4-Cyclohexene-1,2-dicarboxylic anhydride

Uniqueness: 4,5,6,7-Tetrahydro-5-methyl-1,3-Isobenzofurandione is unique in its structural features and reactivity compared to similar compounds. Its specific arrangement of atoms and functional groups allows for distinct chemical behavior and applications.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

4,5,6,7-tetrahydro-5-methyl-1,3-isobenzofurandione (CAS No. 19438-59-6) is a cyclic organic compound with the molecular formula C9H10O3. Its unique structure and properties make it of interest in various biological and chemical applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicological data, and potential therapeutic uses.

Basic Information

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 19438-59-6 |

| Molecular Formula | C9H10O3 |

| Molecular Weight | 166.17 g/mol |

| Synonyms | 1,3-Isobenzofurandione, 4,5,6,7-tetrahydro-5-methyl- |

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

- Antioxidant Activity : Studies have shown that this compound can scavenge free radicals and reduce oxidative stress in cellular models. This property suggests potential protective effects against oxidative damage in tissues .

- Enzyme Inhibition : The compound has been reported to inhibit certain enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on liver esterases which play a role in drug metabolism .

- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Toxicological Data

Toxicological assessments have provided insights into the safety profile of this compound:

- Acute Toxicity : In animal studies, the LD50 values for oral administration were reported to be greater than 2000 mg/kg body weight in rats, indicating low acute toxicity .

- Skin and Eye Irritation : The compound has been classified as an irritant for skin and eyes based on standard testing protocols .

- Sensitization Potential : There is evidence suggesting that it may cause skin sensitization upon repeated exposure .

Case Studies

Several case studies highlight the biological implications of this compound:

- Case Study on Antioxidant Properties : A study investigated the antioxidant effects of this compound in a rat model subjected to oxidative stress. Results indicated a significant reduction in malondialdehyde levels and an increase in antioxidant enzyme activity compared to control groups .

- Cytotoxicity Assessment : In vitro studies conducted on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity with IC50 values suggesting effectiveness at micromolar concentrations .

属性

IUPAC Name |

5-methyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMUIXMLTVKITM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058712 | |

| Record name | 4,5,6,7-Tetrahydro-5-methyl-1,3-isobenzofurandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34090-76-1, 19438-59-6 | |

| Record name | 1,3-Isobenzofurandione, tetrahydro-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034090761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5,6,7-Tetrahydro-5-methyl-1,3-isobenzofurandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。